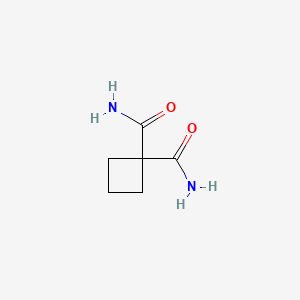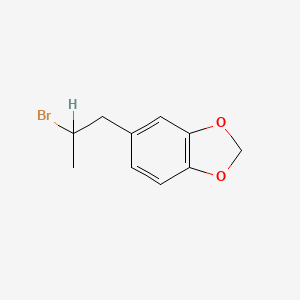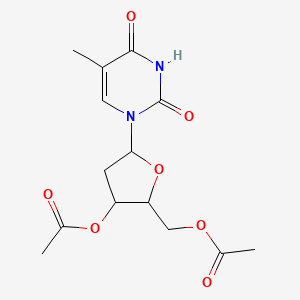
Acid Red 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Red 8 is an azo compound commonly used as a dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its application in dyeing textiles and other materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 8 typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 4-hydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out under alkaline conditions to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow processes in microreactors. This method allows for better control over reaction conditions and higher yields. The use of microreactors also aligns with green chemistry principles by reducing waste and improving efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acid Red 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Reactions often occur under acidic or basic conditions depending on the desired product.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Acid Red 8 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in dyeing, the compound binds to textile fibers through ionic and hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Sudan II: Another azo dye with similar applications.
Disodium 7,7’-iminobis[3-[(2,4-dimethylphenyl)azo]-4-hydroxynaphthalene-2-sulphonate]: A structurally related compound with similar properties.
Uniqueness
Acid Red 8 is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications.
Propiedades
Número CAS |
4787-93-3 |
|---|---|
Fórmula molecular |
C18H14N2Na2O7S2 |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
disodium;3-[(2,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-16(29(25,26)27)9-12-8-13(28(22,23)24)4-5-14(12)18(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clave InChI |
JBGACYCWOALKCS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Key on ui other cas no. |
4787-93-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1604732.png)








